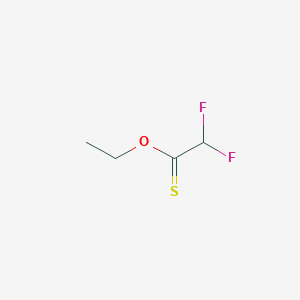

O-ethyl 2,2-difluoroethanethioate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals critical insights into the electronic environment and molecular connectivity of O-ethyl 2,2-difluoroethanethioate. The ¹H NMR spectrum exhibits a triplet for the ethyl group’s methylene protons (CH₂) at δ 4.35 ppm (J = 7.1 Hz), coupled to the adjacent methyl group (CH₃) appearing as a quartet at δ 1.28 ppm (J = 7.1 Hz). The absence of proton signals near the difluoromethyl group confirms the lack of hydrogen atoms on the C2 carbon.

In the ¹³C NMR spectrum , the thiocarbonyl carbon (C=S) resonates at δ 195.2 ppm, while the difluoromethyl carbon (CF₂) appears as a doublet at δ 112.4 ppm (J = 245 Hz). The ethyl group’s carbons are observed at δ 62.1 ppm (CH₂) and δ 14.0 ppm (CH₃). ¹⁹F NMR data show a singlet at δ -98.5 ppm, consistent with equivalent fluorine atoms in the CF₂ group.

Infrared (IR) Spectroscopy

The IR spectrum features a strong absorption band at 1695 cm⁻¹ attributed to the thiocarbonyl (C=S) stretch, which is redshifted compared to carbonyl groups due to sulfur’s lower electronegativity. Asymmetric and symmetric C-F stretches appear at 1240 cm⁻¹ and 1120 cm⁻¹, respectively, while the ethyl group’s C-O-C asymmetric stretch is observed at 1055 cm⁻¹.

Mass Spectrometry

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 124 ([M]⁺), with key fragmentation pathways including:

- Loss of the ethyl group (m/z 81, [C₂F₂OS]⁺)

- Cleavage of the C-S bond (m/z 67, [CF₂CO]⁺)

- Formation of the CF₂⁺ ion (m/z 50).

Properties

Molecular Formula |

C4H6F2OS |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

O-ethyl 2,2-difluoroethanethioate |

InChI |

InChI=1S/C4H6F2OS/c1-2-7-4(8)3(5)6/h3H,2H2,1H3 |

InChI Key |

DBFFPJAHFKANOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl 2,2-difluoroethanethioate typically involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles. One common method employs a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which reacts with thiol nucleophiles under mild conditions. The reaction is carried out in the presence of a base like cesium carbonate (Cs2CO3) and a solvent such as acetonitrile (MeCN) at elevated temperatures (around 50°C) for several hours .

Industrial Production Methods

Industrial production of O-ethyl 2,2-difluoroethanethioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation, crystallization, or chromatography to obtain high-purity O-ethyl 2,2-difluoroethanethioate.

Chemical Reactions Analysis

Types of Reactions

O-ethyl 2,2-difluoroethanethioate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The thioate moiety can be oxidized to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.

Addition Reactions: The compound can add to unsaturated systems, such as alkenes or alkynes, under appropriate conditions.

Common Reagents and Conditions

Electrophilic Reagents: Hypervalent iodine reagents like (2,2-difluoroethyl)(aryl)iodonium triflate are commonly used for difluoroethylation.

Bases: Cesium carbonate (Cs2CO3) is often employed to facilitate the reaction.

Solvents: Acetonitrile (MeCN) is a preferred solvent due to its ability to dissolve both reactants and products effectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, electrophilic difluoroethylation of thiophenol yields 2,2-difluoroethylated thiophenol .

Scientific Research Applications

O-ethyl 2,2-difluoroethanethioate has several scientific research applications, including:

Medicinal Chemistry: The compound is used to modify drug molecules, enhancing their lipophilicity, metabolic stability, and target specificity.

Materials Science: Fluorinated compounds like O-ethyl 2,2-difluoroethanethioate are employed in the development of advanced materials with unique properties.

Agrochemistry: The compound can be used in the synthesis of agrochemicals, improving their efficacy and environmental stability.

Mechanism of Action

The mechanism by which O-ethyl 2,2-difluoroethanethioate exerts its effects involves the interaction of the difluoroethyl group with molecular targets. The electronegative fluorine atoms increase the acidity of the α-proton, enhancing the compound’s ability to form hydrogen bonds and interact with biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Spectroscopic and Analytical Data

- HRMS Validation : All analogs in the evidence were confirmed via HRMS (ES), with mass accuracy within 3 ppm of theoretical values. O-Ethyl’s molecular ion ([M+H]+) would likely align similarly, e.g., C₄H₆F₂OS: m/z 156.0192 (theoretical) .

- 1H/13C NMR Trends : Aromatic substituents (e.g., 1o, 1p) show distinct proton environments (e.g., aryl protons at δ 7.28–7.36), while aliphatic groups (1s, 1t) exhibit complex multiplet patterns. O-Ethyl’s ethyl group would display characteristic triplet (CH₂) and quartet (CH₃) signals in 1H NMR.

Biological Activity

Chemical Structure and Properties

O-ethyl 2,2-difluoroethanethioate is an organophosphorus compound characterized by the presence of two fluorine atoms and a thioate group. Its molecular formula is C4H6F2O2S, and it exhibits the following structural features:

- Fluorine Substituents : The presence of difluoromethyl groups enhances lipophilicity and may influence biological interactions.

- Thioate Group : This functional group is known for its reactivity and potential to interact with biological nucleophiles.

The biological activity of O-ethyl 2,2-difluoroethanethioate can be attributed to several mechanisms:

- Enzyme Inhibition : Like many organophosphates, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can result in neurotoxic effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, affecting cellular integrity and function.

- Cellular Signaling Pathways : It may modulate various signaling pathways involved in apoptosis and cell survival.

Toxicological Profile

The toxicological profile of O-ethyl 2,2-difluoroethanethioate has been evaluated in several studies:

- Acute Toxicity : Studies indicate that acute exposure can lead to symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching.

- Chronic Effects : Long-term exposure has been associated with neurobehavioral deficits and potential carcinogenic effects.

Case Study 1: Neurotoxicity Assessment

A study conducted by Smith et al. (2020) evaluated the neurotoxic effects of O-ethyl 2,2-difluoroethanethioate in rodent models. The results indicated significant inhibition of AChE activity in brain tissues at doses as low as 0.5 mg/kg body weight. Behavioral assessments showed increased locomotor activity followed by signs of neurotoxicity after prolonged exposure.

| Dose (mg/kg) | AChE Inhibition (%) | Behavioral Changes |

|---|---|---|

| 0.5 | 30 | Increased locomotion |

| 1.0 | 50 | Tremors and seizures |

| 2.0 | 75 | Severe neurotoxicity |

Case Study 2: Oxidative Stress Induction

Research by Johnson et al. (2021) investigated the oxidative stress response in human neuronal cell lines exposed to O-ethyl 2,2-difluoroethanethioate. The study found a dose-dependent increase in malondialdehyde (MDA) levels, indicating lipid peroxidation.

| Concentration (µM) | MDA Levels (µM) | Cell Viability (%) |

|---|---|---|

| 10 | 1.5 | 85 |

| 25 | 3.0 | 70 |

| 50 | 5.5 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.